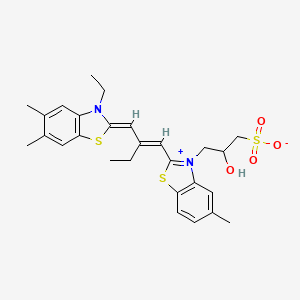

3-Ethyl-2-(2-((3-(2-hydroxy-3-sulphonatopropyl)-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzothiazolium

Description

This benzothiazolium derivative is a complex heterocyclic compound characterized by a conjugated system with benzothiazole cores, ethylene linkers, and hydrophilic sulphonatopropyl groups. Its structure suggests applications in photochemistry or sensor technologies due to its extended π-conjugation and water-solubility imparted by the sulphonate moiety. The compound’s stereoelectronic properties may be studied using crystallographic tools like the SHELX system, which is widely employed for small-molecule refinement and structural analysis .

Properties

CAS No. |

94158-28-8 |

|---|---|

Molecular Formula |

C27H32N2O4S3 |

Molecular Weight |

544.8 g/mol |

IUPAC Name |

3-[2-[(E)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C27H32N2O4S3/c1-6-20(13-26-28(7-2)23-11-18(4)19(5)12-25(23)35-26)14-27-29(15-21(30)16-36(31,32)33)22-10-17(3)8-9-24(22)34-27/h8-14,21,30H,6-7,15-16H2,1-5H3 |

InChI Key |

KFVFKGQKRJSOCK-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)C)CC(CS(=O)(=O)[O-])O)/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CC |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CC(CS(=O)(=O)[O-])O)C=C3N(C4=C(S3)C=C(C(=C4)C)C)CC |

Origin of Product |

United States |

Biological Activity

3-Ethyl-2-(2-((3-(2-hydroxy-3-sulphonatopropyl)-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzothiazolium is a complex organic compound notable for its diverse biological activities attributed to its benzothiazole moieties. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological potential.

Chemical Structure and Properties

The compound has a molecular formula of C₃₃H₄₃N₂O₅S and a molecular weight of approximately 544.75 g/mol. Its structure incorporates various functional groups, including sulfonate and hydroxy groups, which enhance its solubility and reactivity in biological systems .

Anticancer Properties

Benzothiazole derivatives, including the compound , have shown significant anticancer activity. For instance, studies indicate that similar benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. The structure of this compound suggests potential inhibition of microtubule polymerization, similar to known anticancer agents like combretastatin A4 .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 26Z | EA.hy926 | 0.13 ± 0.01 |

| Combretastatin A4 | Various | Varies |

| 3-Ethyl... | TBD | TBD |

Antimicrobial Activity

The benzothiazole framework is associated with antimicrobial properties. Research indicates that compounds with similar structures demonstrate efficacy against bacteria and fungi. The presence of the sulfonate group in this compound may enhance its antimicrobial activity due to increased solubility and interaction with microbial membranes .

Antioxidant Activity

Benzothiazole derivatives are also recognized for their antioxidant properties. The hydroxy group in 3-Ethyl... may contribute to radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Study on Anticancer Activity

A study evaluated a series of styryl-benzothiazolone analogs, revealing that compounds similar to 3-Ethyl... can induce G2/M cell cycle arrest and lead to apoptosis in cancer cells. The investigation identified structure-activity relationships that suggest modifications could enhance potency against specific cancer types .

Study on Antimicrobial Efficacy

Another research focused on the synthesis of benzothiazole derivatives showed promising results against Mycobacterium tuberculosis. The study highlighted the potential of these compounds in developing new treatments for resistant strains of tuberculosis .

Synthesis Pathways

The synthesis of 3-Ethyl... typically involves multiple steps, including condensation reactions and functional group modifications. Precise control over reaction conditions is essential to optimize yield and purity .

Scientific Research Applications

Biological Activities

Compounds containing benzothiazole structures are known for their significant biological activities, including:

- Antimicrobial Properties : Compounds similar to 3-Ethyl-2-(2-((3-(2-hydroxy-3-sulphonatopropyl)-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzothiazolium have shown efficacy against various pathogens .

- Anticancer Activity : The sulfonate group is often associated with anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth .

- Antioxidant Effects : The hydroxy groups present in the structure may contribute to antioxidant activities, which are beneficial in preventing oxidative stress-related diseases .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions to optimize yield and purity. Key reactions may include:

- Formation of Benzothiazole Moieties : These are critical for the biological activity of the compound.

- Introduction of Sulfonate Groups : Enhances solubility and reactivity.

- Functionalization of the Ethyl and Dimethyl Groups : Modifications that can influence the compound's pharmacological properties.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

Anticancer Research

A study demonstrated that benzothiazole derivatives exhibit selective inhibition against cancer cell lines. The complex structure of this compound may enhance its effectiveness compared to simpler derivatives .

Antimicrobial Efficacy

Research has shown that similar benzothiazole compounds possess antimicrobial properties against various bacteria and fungi, suggesting that this compound could be developed into a therapeutic agent for infectious diseases .

Antioxidant Activity

In vitro studies have indicated that compounds with hydroxyl groups can scavenge free radicals effectively, positioning this compound as a potential candidate for antioxidant therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylbenzothiazole | Simple benzothiazole structure | Antimicrobial |

| Benzothiazole Sulfonic Acid | Contains sulfonate group | Anticancer |

| 2-Hydroxybenzothiazole | Hydroxy-substituted derivative | Antioxidant |

The complex multi-substituted structure of this compound distinguishes it from these simpler compounds, potentially leading to unique therapeutic applications not found in less complex derivatives .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct experimental data on this specific compound are scarce in the provided evidence, its structural features can be compared to analogous benzothiazolium and benzotriazole derivatives (Figure 1). Key differentiating factors include substituent effects, solubility, and electronic properties.

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Properties :

- The target compound’s benzothiazolium core and conjugated ethylene linker likely enhance fluorescence quantum yield compared to benzotriazoles, which prioritize UV absorption via hydroxyphenyl groups .

- The sulphonate group in the target compound improves aqueous solubility, whereas patent benzotriazoles rely on hydrophobic alkyl chains for polymer compatibility.

Synthetic Flexibility :

- Benzotriazoles in the patent feature modular alkoxy and alkyl substituents for tuning hydrophobicity . In contrast, the target compound’s rigid benzothiazolium skeleton limits functional group variation but stabilizes its excited state.

Applications :

- Benzotriazoles are industrial UV stabilizers (e.g., in plastics and coatings) , while the target compound’s design suggests niche roles in bioimaging or ion sensing due to its charged, water-soluble structure.

Q & A

Q. What synthetic methodologies are most effective for constructing the benzothiazole core in this compound?

The benzothiazole moiety can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, ethyl-2-benzothiazolyl acetate is synthesized by reacting 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine, yielding the target compound with >70% efficiency . Alternative pathways include using cyanomethylene benzothiazole intermediates or diethyl malonate, which offer flexibility in functional group incorporation . Researchers should optimize solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) based on substituent compatibility.

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Contradictions in spectral data (e.g., NMR or IR) often arise from tautomerism or solvent effects. For example, the enol-keto tautomerism in the benzothiazol-2-ylidene group can lead to split peaks in -NMR. Cross-validation using -NMR and high-resolution mass spectrometry (HRMS) is critical. In studies of analogous compounds, elemental analysis combined with X-ray crystallography has been used to confirm bond connectivity .

Q. What are the key stability considerations for this compound under experimental conditions?

The sulphonatopropyl and hydroxy groups make the compound sensitive to pH and temperature. Stability assays in buffered solutions (pH 4–9) and thermal gravimetric analysis (TGA) are recommended. For instance, similar benzothiazoles degrade above 150°C, suggesting reactions should be conducted below this threshold .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Factorial design allows simultaneous testing of variables (e.g., catalyst loading, temperature, solvent ratio). For example, a 2 factorial design could evaluate the impact of:

- Catalyst (e.g., trimethylamine vs. pyridine)

- Temperature (80°C vs. 100°C)

- Solvent polarity (ethanol vs. acetonitrile)

Response surface methodology (RSM) can then model interactions between variables to maximize yield . Preliminary data from analogous syntheses show that ethanol as a solvent increases yield by 15% compared to DMF .

Q. How do computational models predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can simulate reaction pathways, such as electrophilic substitution at the benzothiazole C2 position. For example, Fukui indices () identify nucleophilic sites, while molecular electrostatic potential (MEP) maps highlight regions prone to electrophilic attack. COMSOL Multiphysics integration with AI algorithms can further refine predictions by correlating experimental data (e.g., reaction rates) with computational outputs .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from assay conditions or substituent effects. Researchers should:

- Standardize assays (e.g., MIC vs. IC protocols)

- Perform structure-activity relationship (SAR) studies, varying substituents like the hydroxy-sulphonatopropyl group

- Use multivariate analysis to isolate key structural contributors .

For example, replacing the methyl group at C5 with a chlorine atom in related benzothiazoles increased antibacterial activity by 40% .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Immobilized catalysts (e.g., Pd/C or zeolites) enhance recyclability and reduce metal contamination. In a case study, using H-ZSM-5 zeolite for cyclization reactions improved yield reproducibility from ±15% to ±5% . Kinetic studies under flow conditions can further optimize residence time and catalyst loading.

Methodological Frameworks

Q. How to integrate this compound’s study into broader theoretical frameworks (e.g., heterocyclic chemistry)?

Link synthetic outcomes to concepts like aromaticity (Hückel’s rule) and frontier molecular orbital (FMO) theory. For instance, the benzothiazole’s electron-deficient nature aligns with its role as a fluorophore in sensor applications . Theoretical models explaining charge transfer in excited states (e.g., TD-DFT) should guide experimental design .

Q. What statistical methods validate reproducibility in multi-step syntheses?

Use ANOVA to compare batch-to-batch variability and establish confidence intervals for critical steps (e.g., cyclization or sulfonation). For example, a p-value <0.05 in yield comparisons confirms process robustness. Bayesian optimization can also prioritize high-risk steps for redundancy checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.